

# Interpreting the Mass Spectrum of 4-(Aminomethyl)-2-fluorobenzonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorobenzonitrile

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For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the expected mass spectrum of **4-(Aminomethyl)-2-fluorobenzonitrile**, offering insights into its fragmentation pattern by drawing comparisons with structurally related molecules.

## Data Presentation: Predicted Fragmentation Analysis

The mass spectrum of **4-(Aminomethyl)-2-fluorobenzonitrile** is not widely available in public spectral databases. However, based on the fragmentation patterns of similar compounds, a predicted spectrum can be inferred. The key fragments are expected to arise from the cleavage of the benzylic C-C bond and the loss of small neutral molecules from the parent ion.

The molecular weight of **4-(Aminomethyl)-2-fluorobenzonitrile** is 150.15 g/mol <sup>[1][2][3]</sup>. The molecular ion peak ( $[M]^+$ ) would therefore be observed at an  $m/z$  of 150.

Below is a table comparing the predicted key fragments of **4-(Aminomethyl)-2-fluorobenzonitrile** with the observed fragments of 2-fluorobenzonitrile and 4-aminobenzonitrile.

m/z	Proposed Fragment Ion	4-(Aminomethyl)-2-fluorobenzonitrile (Predicted)	2-Fluorobenzonitrile (Observed)[4]	4-Aminobenzonitrile (Observed)
150	$[C_8H_7FN_2]^+$	Molecular Ion	-	-
133	$[M - NH_3]^+$	•	-	-
123	$[M - HCN]^+$	•	$[M - HCN]^+$ (m/z 94)	$[M - HCN]^+$ (m/z 91)
109	$[C_7H_5F]^+$	•	$[C_7H_4F]^+$ (m/z 121)	-
91	$[C_7H_7]^+$	-	-	•

Note: "•" indicates a predicted or observed fragment.

## Experimental Protocols

The data for the comparative compounds would typically be acquired using the following mass spectrometry protocol:

**Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

**Ionization Method:** Electron Ionization (EI) is a common technique for generating fragment ions and providing detailed structural information. For softer ionization, Electrospray Ionization (ESI) could also be employed, which would likely show a prominent protonated molecule  $[M+H]^+$  at m/z 151.

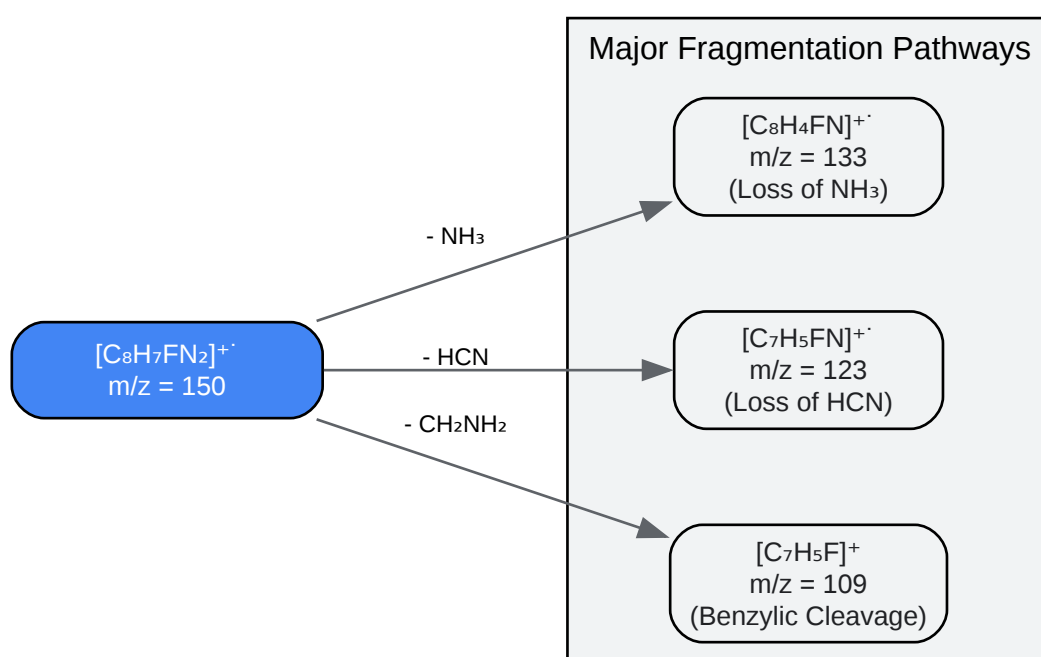
**Sample Introduction:** The sample would be introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

**Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Data is typically collected over a mass range of m/z 50-500.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then used to deduce the structure of the molecule.

## Mandatory Visualization: Fragmentation Pathway

The predicted fragmentation pathway of **4-(Aminomethyl)-2-fluorobenzonitrile** under electron ionization is visualized below. The pathway highlights the key bond cleavages that lead to the formation of the most stable and therefore most abundant fragment ions.



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### Predicted Fragmentation Pathway of **4-(Aminomethyl)-2-fluorobenzonitrile**.

This guide provides a foundational understanding of the expected mass spectral behavior of **4-(Aminomethyl)-2-fluorobenzonitrile**. By comparing its predicted fragmentation with that of known analogs, researchers can more confidently interpret experimental data and verify the structure of this important pharmaceutical intermediate. For definitive structural confirmation, it is always recommended to acquire an experimental mass spectrum of the compound of interest.

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